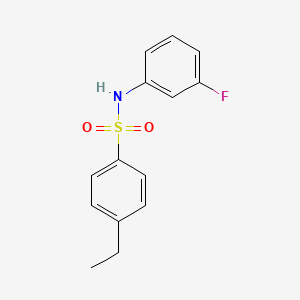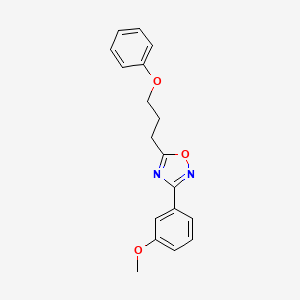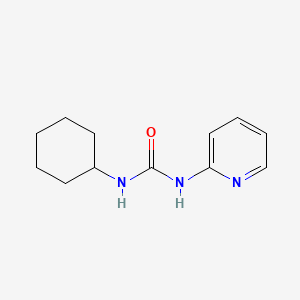
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-fluorophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, ethylbenzene, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group, forming 4-ethylbenzenamine.
Sulfonylation: The amine group reacts with benzenesulfonyl chloride to form 4-ethylbenzenesulfonamide.
N-arylation: Finally, the sulfonamide undergoes N-arylation with 3-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid, and the fluorophenyl group can undergo reduction under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products
Substitution: Products with various nucleophiles replacing the sulfonamide nitrogen.
Oxidation: 4-ethylbenzenesulfonic acid derivatives.
Reduction: Reduced fluorophenyl derivatives.
Scientific Research Applications
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a potential lead compound for developing new antibiotics or anti-inflammatory agents.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Material Science: Exploring its use in the synthesis of novel materials with specific properties.
Chemical Biology: Studying its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzenesulfonamide: Lacks the ethyl group, making it less hydrophobic.
4-ethylbenzenesulfonamide: Lacks the fluorophenyl group, reducing its potential for specific interactions.
N-(3-chlorophenyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
Uniqueness
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide is unique due to the presence of both the ethyl and fluorophenyl groups, which confer distinct physicochemical properties and potential for specific biological interactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-ethyl-N-(3-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-11-6-8-14(9-7-11)19(17,18)16-13-5-3-4-12(15)10-13/h3-10,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBOELKUWLKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide](/img/structure/B5881561.png)
![N-{4-[bis(cyanomethyl)sulfamoyl]phenyl}acetamide](/img/structure/B5881573.png)

![2-{[(1E)-(4-METHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B5881587.png)

![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)

![(1Z)-N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)

![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate](/img/structure/B5881628.png)

![1-(2-Chlorophenyl)-3-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)
